

An In-depth Technical Guide to 9-Cyclopentyladenine Monomethanesulfonate

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Compound of Interest

Compound Name: 9-Cyclopentyladenine
monomethanesulfonate

Cat. No.: B1666362

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **9-Cyclopentyladenine Monomethanesulfonate**, a key inhibitor molecule in cellular signaling research. The information is curated for professionals in drug development and scientific research, with a focus on data presentation, experimental context, and visualization of its mechanism of action.

Core Chemical and Physical Properties

9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor.^{[1][2][3]} Its chemical and physical characteristics are summarized below, providing essential data for experimental design and application.

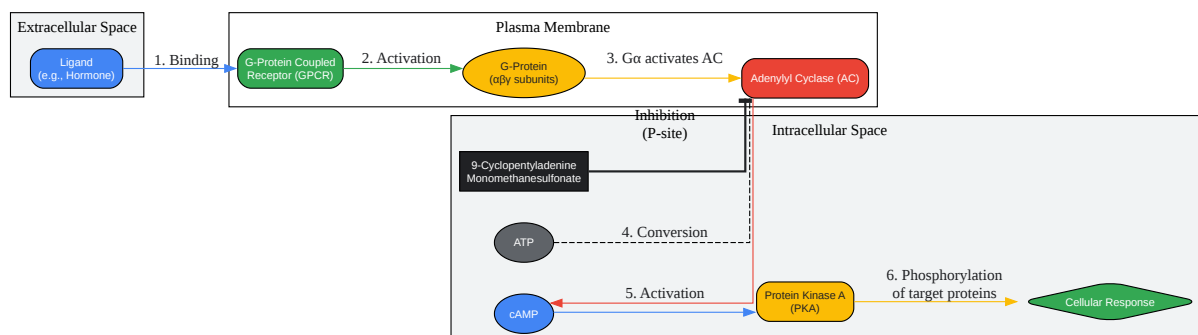
Property	Value	Source
Synonyms	9-CP-Ade mesylate, 9-Cyclopentyladenine mesylate	[1][2]
CAS Number	189639-09-6	[1][2]
Molecular Formula	C ₁₀ H ₁₃ N ₅ · CH ₃ SO ₃ H	[1]
Molecular Weight	299.35 g/mol	[1][2]
Appearance	White to beige powder	
Melting Point	180-183 °C	
Solubility	H ₂ O: 5 mg/mL, clear	
Purity	≥97% (HPLC)	[1][2]
Storage	Room temperature	

Note: An experimentally determined pKa value for **9-Cyclopentyladenine monomethanesulfonate** is not readily available in the reviewed literature.

Mechanism of Action: Adenylyl Cyclase Inhibition

9-Cyclopentyladenine monomethanesulfonate functions as a non-competitive inhibitor of adenylyl cyclase by targeting the enzyme's P-site. Adenylyl cyclases are crucial enzymes in cellular signaling, responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The inhibition of this pathway has significant implications for downstream cellular processes.

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by **9-Cyclopentyladenine monomethanesulfonate**.



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Caption: Adenylyl cyclase signaling pathway and its inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for **9-Cyclopentyladenine monomethanesulfonate** is not extensively detailed in publicly available literature, the synthesis of related N6-cyclopentyladenine analogues generally proceeds from 6-chloropurine. The general steps involve the substitution of the chlorine atom with cyclopentylamine and subsequent modifications. The final product is then likely converted to the monomethanesulfonate salt to improve solubility and stability.

General Synthesis Outline for N6-Cyclopentyladenine Derivatives:

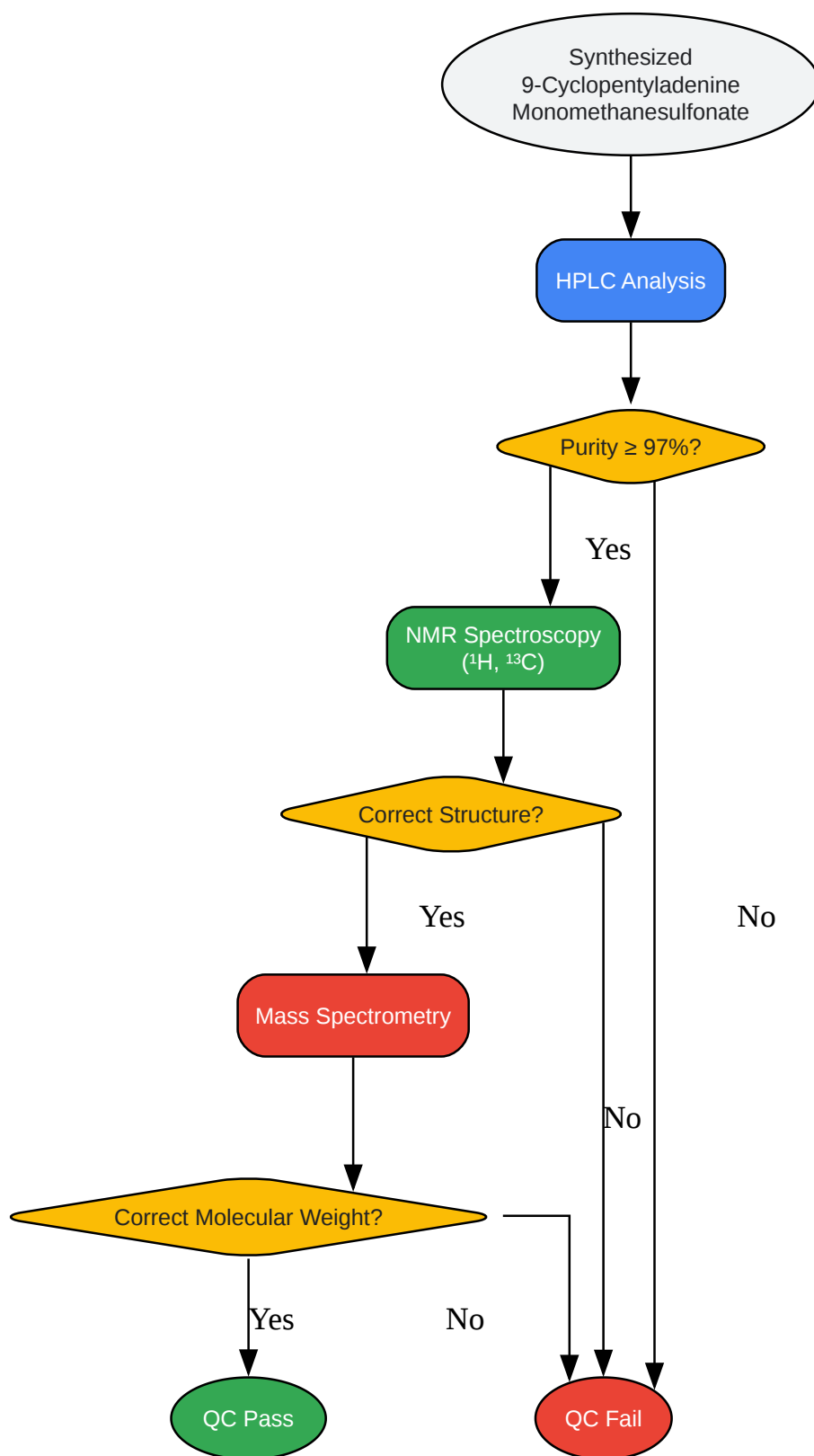
- Starting Material: 6-chloropurine is a common precursor.

- **N-alkylation:** Introduction of the cyclopentyl group at the N6 position is typically achieved by reacting 6-chloropurine with cyclopentylamine.
- **Purification:** The resulting N6-cyclopentyladenine is purified using standard techniques such as column chromatography.
- **Salt Formation:** To obtain the monomethanesulfonate salt, the purified N6-cyclopentyladenine would be treated with methanesulfonic acid in an appropriate solvent, followed by crystallization or precipitation of the salt.

Analytical Methods:

The purity of **9-Cyclopentyladenine monomethanesulfonate** is typically assessed by High-Performance Liquid Chromatography (HPLC). While specific published methods with detailed parameters (e.g., column, mobile phase, flow rate) are not readily available, a standard approach would involve reverse-phase HPLC with UV detection. Further structural confirmation would be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C NMR) and mass spectrometry.

The following diagram outlines a general workflow for the quality control of **9-Cyclopentyladenine monomethanesulfonate**.



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Caption: Quality control workflow for **9-Cyclopentyladenine monomethanesulfonate**.

Conclusion

9-Cyclopentyladenine monomethanesulfonate is a valuable tool for researchers studying cellular signaling pathways involving adenylyl cyclase and cAMP. Its well-defined chemical properties and potent inhibitory activity make it a reliable reagent for in vitro and in cell-based assays. This guide provides the core technical information required for its effective use in a research setting. Further investigation into specific synthesis and analytical protocols may be necessary for specialized applications.

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